molecular formula C15H11FN2O B12112930 1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one

1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one

Cat. No.: B12112930
M. Wt: 254.26 g/mol
InChI Key: DGYZJNGAKYVENL-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a fluorophenyl group at position 1 and a phenyl group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method includes the reaction of 2-fluorobenzoyl hydrazine with acetophenone under acidic or basic conditions to form the desired pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors can also improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

    1-Phenyl-3-(2-fluorophenyl)-1H-pyrazole: Similar structure but different substitution pattern.

    3-(2-Fluorophenyl)-1H-pyrazole: Lacks the phenyl group at position 3.

    1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one: Methyl group instead of phenyl group at position 3.

Uniqueness: 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and phenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H11FN2O

Molecular Weight

254.26 g/mol

IUPAC Name

2-(2-fluorophenyl)-5-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C15H11FN2O/c16-12-8-4-5-9-14(12)18-15(19)10-13(17-18)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

DGYZJNGAKYVENL-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2F)C3=CC=CC=C3

Origin of Product

United States

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